Ethyl 5-aminothiazole-4-carboxylate hydrochloride synthesis pathway
Ethyl 5-aminothiazole-4-carboxylate hydrochloride synthesis pathway
This guide details the synthesis of Ethyl 5-aminothiazole-4-carboxylate hydrochloride , a critical heterocyclic scaffold used in the development of C-nucleoside antibiotics (e.g., Tiazofurin analogs) and kinase inhibitors.
The 5-aminothiazole-4-carboxylate core is structurally distinct from the more common 2-aminothiazoles (Hantzsch synthesis). Its preparation requires precise control over the cyclization of isocyano or cyano-amino precursors to establish the amino group at the 5-position while maintaining the 4-carboxylate functionality.
Part 1: Strategic Analysis & Retrosynthesis
1.1 Executive Summary
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Target Molecule: Ethyl 5-aminothiazole-4-carboxylate hydrochloride (CAS: 72850-64-7).
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Core Challenge: The free base 5-aminothiazole is electron-rich and prone to oxidation or polymerization. Isolation as the hydrochloride salt is essential for stability.
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Primary Pathway: The Golubev-Golankiewicz Cyclization (via Ethyl Isocyanoacetate) or the Modified Cook-Heilbron (via Ethyl Aminocyanoacetate).
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Key Application: Precursor for purine isosteres, specifically thiazolo[5,4-d]pyrimidines and C-nucleoside antivirals.
1.2 Retrosynthetic Logic
The construction of the thiazole ring with a 5-amino substituent suggests a disconnection at the S1-C2 and N3-C4 bonds. Two main strategies emerge:
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Route A (Isocyanide Route): Reaction of Ethyl Isocyanoacetate with a sulfur electrophile (e.g., thioformamide or isothiocyanates). This is the classic route cited in Tetrahedron 1985.
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Route B (Nitrile Route): Cyclization of Ethyl 2-amino-2-cyanoacetate with a sulfur source (e.g.,
and orthoformate). This route is often preferred for scale-up due to the avoidance of volatile isocyanides.
Caption: Retrosynthetic disconnection showing the two primary pathways: isocyanide-based (Route A) and nitrile-based (Route B).
Part 2: Technical Synthesis Guide
This guide prioritizes Route B (Modified Cook-Heilbron) using Ethyl 2-amino-2-cyanoacetate and Triethyl Orthoformate/H2S . This method avoids the synthesis of the foul-smelling and unstable ethyl isocyanoacetate, offering a more robust protocol for the hydrochloride salt.
2.1 Reaction Mechanism
The synthesis proceeds via a one-pot cascade:
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Condensation: Ethyl 2-amino-2-cyanoacetate condenses with triethyl orthoformate to form an imidate.
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Thionation: Reaction with Hydrogen Sulfide (
) converts the imidate to a thioamide. -
Cyclization: Intramolecular nucleophilic attack of the sulfur on the nitrile carbon closes the thiazole ring.
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Salt Formation: Treatment with anhydrous HCl precipitates the stable product.
2.2 Reagents & Equipment
| Reagent | Role | Molar Eq. | Notes |
| Ethyl 2-amino-2-cyanoacetate | Substrate | 1.0 | Prepared from ethyl cyanoacetate via nitrosation/reduction if not purchased. |
| Triethyl Orthoformate | C1 Synthon | 1.5 | Acts as the C2 carbon source. |
| Hydrogen Sulfide ( | Sulfur Source | Excess | Gas bubbling; Handle with extreme caution . |
| Ethanol (Abs.) | Solvent | - | Anhydrous conditions required.[1] |
| HCl (g) or 4M HCl/Dioxane | Acid | 1.1 | For salt formation. |
2.3 Step-by-Step Protocol
Step 1: Formation of the Thioamide Intermediate
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (submerged), and a reflux condenser topped with a bleach scrubber (to neutralize excess
). -
Dissolution: Dissolve Ethyl 2-amino-2-cyanoacetate (10.0 g, 78 mmol) in absolute ethanol (100 mL).
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Addition: Add Triethyl Orthoformate (17.3 g, 117 mmol).
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Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours to form the ethoxymethylene intermediate.
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Checkpoint: Monitor by TLC (SiO2, EtOAc/Hexane) for disappearance of amine.
-
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Thionation: Cool the solution to 0–5°C. Slowly bubble dry
gas through the solution for 4–6 hours. The solution will turn yellow/orange.-
Safety:
is lethal. Use a dedicated fume hood with sensors.
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Step 2: Cyclization and Isolation
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Heating: After saturation with
, seal the vessel (or maintain slight positive pressure) and heat to 60°C for 4 hours. The thioamide intermediate cyclizes onto the nitrile group. -
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess orthoformate. The residue is a viscous oil containing the free base.
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Salt Formation:
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Dissolve the oily residue in dry diethyl ether (50 mL) or 1,4-dioxane .
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Cool to 0°C.[2]
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Add 4M HCl in dioxane (25 mL) dropwise with vigorous stirring.
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Filtration: The Ethyl 5-aminothiazole-4-carboxylate hydrochloride will precipitate as a pale yellow to off-white solid.
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Purification: Filter the solid under nitrogen. Wash with cold ether (3 x 20 mL). Recrystallize from Ethanol/Ether if necessary.
2.4 Critical Parameters & Troubleshooting
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Moisture Control: The reaction must be strictly anhydrous. Water hydrolyzes the orthoformate and the intermediate imidate, leading to low yields.
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Temperature: Do not overheat during the
step; high temperatures can cause polymerization of the aminothiazole free base before salt formation. -
Stability: The free base is unstable. Do not attempt to store it. Convert immediately to the HCl salt.
Part 3: Pathway Visualization
The following diagram illustrates the transformation from the cyanoacetate precursor to the final thiazole salt.
Caption: Step-wise mechanism from aminocyanoacetate to the thiazole hydrochloride salt.
Part 4: Safety & Industrial Considerations
4.1 Hazard Management
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Hydrogen Sulfide (
): Extremely toxic neurotoxin. Olfactory fatigue occurs rapidly. Mandatory: Use personal monitors and work in a high-efficiency fume hood. Scrubber solution (NaOH/Bleach) is required for off-gas. -
Isocyanides (Route A alternative): If using the isocyanoacetate route, be aware of the potent stench and toxicity. Decontaminate glassware with acidic methanol.
4.2 Analytical Validation
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1H NMR (DMSO-d6):
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1.30 (t, 3H,
) -
4.25 (q, 2H,
) -
7.50 (br s, 2H,
- exchangeable) - 8.90 (s, 1H, C2-H) - Characteristic singlet for the thiazole proton.
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1.30 (t, 3H,
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Melting Point: The HCl salt typically decomposes >170°C (check specific batch certificate as solvation affects MP).
References
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Golankiewicz, B., Januszczyk, P., Gdaniec, M., & Kosturkiewicz, Z. (1985).[3] "Synthesis of Tiazofurin and its analogues." Tetrahedron, 41(24), 5989-5994.
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Wang, J., Guo, J., Tang, Y., et al. (2014). "Short and efficient synthesis of 5-aminothiazole-4-carboxamide." Heterocyclic Communications, 20(3), 175–176.
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Kiran, K. R., Swaroop, T. R., et al. (2020).[4] "Synthesis of 5-acylthiazoles via cyclization of ethyl isocyanoacetate." Synthesis, 52, 1103-1112.[4]
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Organic Syntheses. "Ethyl Thiazole-4-carboxylate." Org.[3][4] Synth. 1985, 63, 160. (Foundational method for 4-carboxylates).
